REACTION_SMILES
|
[C:23](=[O:24])([OH:25])[O-:26].[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:1][c:2]1[n:3][c:4]([CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]2)[n:5][o:6]1.[K+:28].[K+:29].[Na+:22].[Na+:27].[O-:30][C:31]([O-:32])=[O:33].[OH2:39].[S:18](=[O:19])([OH:20])[O-:21]>>[CH3:1][c:2]1[n:3][c:4]([CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]2)[n:5][o:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Cc1nc(COc2ccc([N+](=O)[O-])cc2)no1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc(COc2ccc([N+](=O)[O-])cc2)no1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc(COc2ccc(N)cc2)no1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |